Chloro(triphenylphosphine)gold
Description
Chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl]) is a linear gold(I) complex featuring a triphenylphosphine (PPh₃) ligand and a chloride ion. It is synthesized via a high-yield (92%) reaction of elemental gold with triphenylphosphine in dichloromethane, followed by precipitation with methanol . This compound serves as a versatile precursor in catalysis, particularly in cross-coupling reactions and polymerization processes, due to its stability and functional group tolerance . It also exhibits notable antiproliferative activity against cancer cells, outperforming cisplatin in some cases .
Properties
IUPAC Name |
gold(1+);triphenylphosphane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWCRBNZXUWGC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931445 | |
| Record name | Chloro(triphenylphosphine)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14243-64-2 | |
| Record name | Chloro(triphenylphosphine)gold | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14243-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(triphenylphosphine)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(triphenylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (Triphenylphosphine)gold(I) chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RF78267UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Conditions
In 95% ethanol, HAuCl₄ reacts with PPh₃ at ambient temperature, resulting in the reduction of gold(III) to gold(I). The stoichiometric equation is:
Triphenylphosphine acts as both a reducing agent and a ligand, facilitating the formation of the linear Au(I) complex. The byproduct, triphenylphosphine oxide (Ph₃PO), is removed via filtration or washing.
Yield and Purity
This method typically yields 70–85% of (Ph₃P)AuCl, depending on reaction time and purity of reagents. The product is obtained as a white crystalline powder, soluble in dichloromethane, benzene, and acetone but insoluble in water and ethanol.
Crystallographic Data
X-ray diffraction studies confirm the linear geometry of (Ph₃P)AuCl, with a P–Au–Cl bond angle of 180°. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters:
Two-Step Synthesis via (Dimethyl Sulfide)gold(I) Chloride
An alternative route employs (dimethyl sulfide)gold(I) chloride ([(Me₂S)AuCl]) as an intermediate, offering higher yields and scalability.
Step 1: Synthesis of [(Me₂S)AuCl]
Elemental gold is dissolved in aqua regia (3:1 HCl:HNO₃) to form HAuCl₄, which is subsequently treated with dimethyl sulfide (Me₂S) in dichloromethane:
This step achieves a 93% yield of [(Me₂S)AuCl], a white precipitate isolated via filtration.
Step 2: Ligand Substitution with PPh₃
The intermediate [(Me₂S)AuCl] is reacted with triphenylphosphine in dichloromethane:
Methanol is added to precipitate (Ph₃P)AuCl, yielding 92% of the product.
Advantages Over the One-Step Method
-
Higher Purity : Reduced side reactions due to the stability of [(Me₂S)AuCl].
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Scalability : Suitable for industrial-scale synthesis.
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Solvent Flexibility : Dichloromethane allows easy separation of byproducts.
Comparative Analysis of Synthesis Methods
| Parameter | HAuCl₄/PPh₃ Reduction | [(Me₂S)AuCl] Route |
|---|---|---|
| Yield | 70–85% | 92% |
| Reaction Time | 2–4 hours | 6–8 hours |
| Byproducts | Ph₃PO, HCl | Me₂S, HCl |
| Solvent System | Ethanol | Dichloromethane |
| Crystallinity | High | Moderate |
Applications in Further Syntheses
Generation of Cationic Gold Catalysts
Treatment with silver salts (e.g., AgSbF₆, AgBF₄) produces [Ph₃PAu]⁺X⁻, pivotal in catalytic cycles for organic transformations:
Organometallic Complex Formation
Transmetalation with Grignard reagents (e.g., MeMgBr) yields alkylgold complexes:
Challenges and Optimizations
Byproduct Management
Chemical Reactions Analysis
Cyclization Reactions
Cross-Coupling Reactions
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With Boronic Acids : Oxidative coupling using Selectfluor forms C(sp³)–C(sp²) bonds .
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Palladium Co-Catalysis : Organogold intermediates from (Ph₃P)AuCl enable Suzuki-type couplings .
Organometallic Derivatives
(Ph₃P)AuCl undergoes transmetalation and ligand substitution to form diverse Au(I) complexes:
Transmetalation with Grignard Reagents
Coordination Chemistry with Biomolecules
(Ph₃P)AuCl binds to nucleobases and pharmaceuticals:
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Theophylline : Forms (theophyllinato)(PPh₃)Au(I) via N7 coordination, structurally confirmed by X-ray crystallography (triclinic P1 space group) .
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Purines : Reacts with adenine and guanine derivatives to yield N9-bound complexes .
Stability and Decomposition
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Solution Stability : (Ph₃P)AuCl decomposes in DMSO over 72 h, releasing Au(0) and forming Ph₃PO .
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Thermal Stability : Melts at 236–240°C without decomposition .
Table 1. Catalytic Cyclization Reactions
| Entry | Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | O-Propargyl carbamate | RT, CH₂Cl₂ | Oxazolidinone | 85 | |
| 2 | Enyne | RT, 24 h | Bicyclic diene | 78 |
Table 2. Biological Complexes
| Ligand | Binding Site | Structure | Bioactivity | Reference |
|---|---|---|---|---|
| 1-Methylthymine | N3 | Mononuclear Au(I) | Antiproliferative | |
| Theophylline | N7 | Linear coordination | Model for drug interactions |
Scientific Research Applications
Chloro(triphenylphosphine)gold has numerous applications in scientific research:
Catalysis: It is a popular precursor for cationic gold(I) catalysts used in organic synthesis, particularly in rearrangement reactions and cycloisomerization of enynes
Nanoparticle Synthesis: It is used in the generation of gold nanoparticles, which have applications in various fields, including medicine and electronics.
Biological Research: It has been studied for its antiproliferative activity against cancer cells, showing stronger activity against certain cancer cell lines compared to cisplatin.
Mechanism of Action
The mechanism of action of chloro(triphenylphosphine)gold involves its interaction with cellular components:
Comparison with Similar Compounds
Biological Activity
Chloro(triphenylphosphine)gold(I), also known as triphenylphosphinegold(I) chloride, is a coordination complex with the formula (Ph₃P)AuCl. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. Its unique properties stem from the gold(I) center coordinated to a triphenylphosphine ligand, which influences its reactivity and interaction with biological systems.
Anticancer Properties
This compound(I) exhibits notable anticancer activity against various tumor cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms that differ from traditional chemotherapeutics like cisplatin. The following key findings summarize its biological activity:
- Cytotoxicity : Studies have demonstrated that this compound(I) shows stronger antiproliferative effects against human breast adenocarcinoma cells (MCF-7) compared to cisplatin. This is attributed to its ability to induce mitochondrial damage and activate apoptotic pathways, as evidenced by flow cytometry assays using Annexin V-FITC and Propidium Iodide .
- Mechanism of Action : The primary mechanism involves the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in cellular redox homeostasis. The inhibition of TrxR leads to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately apoptosis .
- Selectivity for Cancer Cells : Unlike many conventional drugs, this compound(I) preferentially accumulates in mitochondria, enhancing its selectivity for cancer cells over normal cells .
Summary of Research Findings
Case Study 1: In Vitro Assessment of Anticancer Activity
In a study assessing the anticancer potential of this compound(I), researchers evaluated its effects on various cancer cell lines including MCF-7 and HeLa cells. The results indicated that the compound exhibited significant cytotoxicity, leading to cell death primarily through apoptosis rather than necrosis. The study utilized assays such as MTT and flow cytometry to quantify cell viability and apoptotic markers, revealing that this compound(I) was more effective than traditional chemotherapeutics in certain contexts .
Case Study 2: Mechanistic Insights into TrxR Inhibition
A detailed mechanistic study focused on the interaction between this compound(I) and thioredoxin reductase highlighted how the compound disrupts redox balance within cells. By binding to selenolate groups within TrxR, it effectively inhibits its activity, leading to increased oxidative stress and subsequent apoptosis in cancer cells. This study emphasizes the importance of understanding the biochemical pathways affected by gold complexes in developing targeted cancer therapies .
Q & A
Q. What are the optimized synthetic protocols for Chloro(triphenylphosphine)gold(I), and how can researchers achieve high yields?
this compound(I) is synthesized by reacting elemental gold with triphenylphosphine in dichloromethane, followed by precipitation with methanol, yielding 92% under mild conditions . Key parameters include:
- Solvent choice : Dichloromethane ensures solubility of intermediates.
- Precipitation control : Methanol addition rate affects crystal purity.
- Stoichiometry : Excess triphenylphosphine (1.2–1.5 equivalents) minimizes side products.
This method avoids harsh reagents and is scalable for gram-scale synthesis .
Q. In which catalytic applications is this compound(I) most commonly employed?
It is widely used in:
- Cyclization reactions : Catalyzes alkyne-to-pyranone conversions (e.g., 1-nonyne → 6-heptyl-2H-pyran-2-one) with 5% loading and AgOTf co-catalyst .
- Cross-coupling reactions : Forms aryl-/alkenylgold intermediates for Pd-catalyzed couplings, achieving >90% yields under mild conditions .
- Polymerization : Generates semiconducting polymers via gold-mediated aryl coupling .
Advanced Research Questions
Q. How does this compound(I) facilitate transmetalation in cross-coupling reactions, and what functional group tolerances are observed?
The Au(I) center acts as a soft Lewis acid, stabilizing organometallic intermediates during transmetalation. For example:
- Boronic acid derivatives : React with this compound(I) to form aryl-gold species, tolerating esters (–COOR) and halides (–X) with 82–98% yields .
- Trimethyltin substrates : Enable selective synthesis of iodinated gold complexes, inaccessible via Grignard reagents .
Mechanistic studies suggest ligand dissociation (PPh₃) precedes transmetalation, as shown by kinetic profiling .
Q. What advanced characterization techniques are critical for analyzing this compound(I) complexes?
- Relativistic Hirshfeld atom refinement : Resolves Au–Cl and Au–P bond lengths (2.28–2.31 Å) with <0.01 Å error, critical for understanding aurophilic interactions .
- Synchrotron X-ray diffraction : Captures disorder in crystal structures (e.g., dichloromethane solvates) .
- DFT calculations : Validate non-covalent interactions (e.g., Au···Au contacts) observed in crystallography .
Q. How does this compound(I) exhibit biological activity, and what structural features drive cytotoxicity?
Phosphine-gold complexes induce apoptosis in HeLa cells via mitochondrial disruption. The P–Au–S motif in dithiocarbamate derivatives enhances activity, with IC₅₀ values <10 µM . Key factors:
Q. How do ligand modifications influence the catalytic performance of this compound(I) in nanoparticle synthesis?
Ligand steric bulk dictates nanoparticle (AuNP) size:
Q. Can this compound(I) be recycled in heterogeneous catalytic systems without activity loss?
Yes. Immobilization on silica supports enables 8 cycles of amide synthesis (alkyne + amine) with <5% yield reduction. Recycling steps:
Filtration : Remove catalyst post-reaction.
Washing : Dichloromethane/ethanol removes organic residues.
Drying : Reactivate under vacuum .
Homogeneous analogs degrade after 3 cycles due to Au aggregation .
Q. What methodologies optimize this compound(I) for bioorthogonal catalysis in cellular environments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
